molecular formula C8H18O4S2 B14739418 1,1-Bis(ethylsulfonyl)-2-methylpropane CAS No. 6330-46-7

1,1-Bis(ethylsulfonyl)-2-methylpropane

Cat. No.: B14739418
CAS No.: 6330-46-7
M. Wt: 242.4 g/mol
InChI Key: SOYDVBNLPVNEPE-UHFFFAOYSA-N
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Description

1,1-Bis(ethylsulfonyl)-2-methylpropane is an organic compound with the molecular formula C8H18O4S2 It is characterized by the presence of two ethylsulfonyl groups attached to a central propane structure, with a methyl group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(ethylsulfonyl)-2-methylpropane typically involves the reaction of 2-methylpropane with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Methylpropane+2Ethylsulfonyl chlorideThis compound+2HCl\text{2-Methylpropane} + 2 \text{Ethylsulfonyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} 2-Methylpropane+2Ethylsulfonyl chloride→this compound+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(ethylsulfonyl)-2-methylpropane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonyl groups can yield thiols.

    Substitution: The ethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of thiols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Bis(ethylsulfonyl)-2-methylpropane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl groups.

    Medicine: Investigated for its potential use in drug development, particularly in designing sulfonyl-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(ethylsulfonyl)-2-methylpropane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.

    Protein Modification: Covalent modification of amino acid residues, altering protein function.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(phenylsulfonyl)ethylene
  • 1,1-Bis(methylsulfonyl)propane
  • 1,1-Bis(butylsulfonyl)ethane

Comparison

1,1-Bis(ethylsulfonyl)-2-methylpropane is unique due to its specific combination of ethylsulfonyl groups and a methyl-substituted propane backbone

Properties

CAS No.

6330-46-7

Molecular Formula

C8H18O4S2

Molecular Weight

242.4 g/mol

IUPAC Name

1,1-bis(ethylsulfonyl)-2-methylpropane

InChI

InChI=1S/C8H18O4S2/c1-5-13(9,10)8(7(3)4)14(11,12)6-2/h7-8H,5-6H2,1-4H3

InChI Key

SOYDVBNLPVNEPE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C(C(C)C)S(=O)(=O)CC

Origin of Product

United States

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